REACTION_CXSMILES
|
[F:1][CH:2]([F:22])[N:3]1[C:12]2[C:7](=[CH:8][C:9]3[O:15][CH2:14][O:13][C:10]=3[CH:11]=2)[C:6](=[O:16])[C:5]([C:17]([O:19]CC)=[O:18])=[CH:4]1.Cl>O>[F:22][CH:2]([F:1])[N:3]1[C:12]2[C:7](=[CH:8][C:9]3[O:15][CH2:14][O:13][C:10]=3[CH:11]=2)[C:6](=[O:16])[C:5]([C:17]([OH:19])=[O:18])=[CH:4]1
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Name
|
1-difluoromethyl-6,7-methylenedioxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester
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Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
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FC(N1C=C(C(C2=CC3=C(C=C12)OCO3)=O)C(=O)OCC)F
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Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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1 L
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
is heated
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Type
|
TEMPERATURE
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Details
|
under reflux for 1.5 hours
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Duration
|
1.5 h
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CUSTOM
|
Details
|
The solid product is triturated with cold ethanol
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Type
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FILTRATION
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Details
|
filtered
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Name
|
|
Type
|
product
|
Smiles
|
FC(N1C=C(C(C2=CC3=C(C=C12)OCO3)=O)C(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |